molecular formula C10H17Cl3FN3 B2509605 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779133-99-1

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2509605
CAS No.: 1779133-99-1
M. Wt: 304.62
InChI Key: GUIJHUXJPDSLSU-UHFFFAOYSA-N
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Description

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3. It belongs to the class of fluorinated pyridines and piperidines, which are known for their diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the piperidin-4-yl group and amine functionality, followed by conversion to the trihydrochloride salt.

Chemical Reactions Analysis

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrogenation: Catalytic hydrogenation can be used to reduce nitro groups to amines.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other fluorinated pyridines and piperidines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIJHUXJPDSLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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